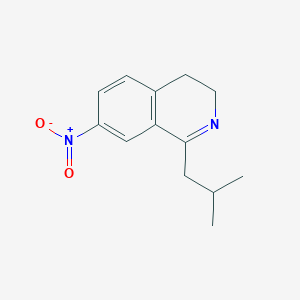
Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-7-nitro-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of an isobutyl group at the first position and a nitro group at the seventh position on the 3,4-dihydroisoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutyl-7-nitro-3,4-dihydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, which is used to construct the isoquinoline core. This reaction typically involves the cyclization of β-phenylethylamines with nitroalkanes in the presence of polyphosphoric acid . Another method involves the use of trifluoromethanesulfonic anhydride (Tf2O) to promote the Bischler-Napieralski-type synthesis from phenylethanols and nitriles .
Industrial Production Methods: Industrial production of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as nickel or copper, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 1-Isobutyl-7-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinolines depending on the substituents introduced.
科学的研究の応用
1-Isobutyl-7-nitro-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
類似化合物との比較
1-Isobutyl-7-nitro-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its use in medicinal chemistry and pharmaceutical research.
1-Phenyl-3,4-dihydroisoquinoline: Studied for its potential biological activities and therapeutic applications.
1-Substituted-3,4-dihydroisoquinolines: A broad class of compounds with diverse biological activities and applications.
The uniqueness of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
653604-59-2 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-13-12-8-11(15(16)17)4-3-10(12)5-6-14-13/h3-4,8-9H,5-7H2,1-2H3 |
InChIキー |
PZGPKBSKOXUJJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)
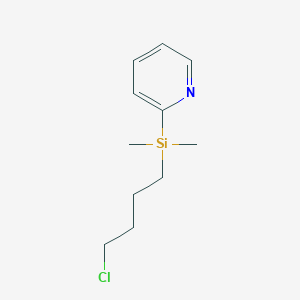
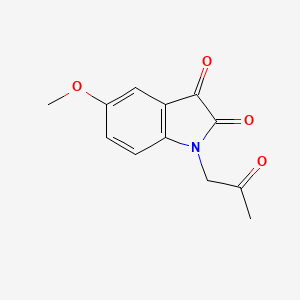

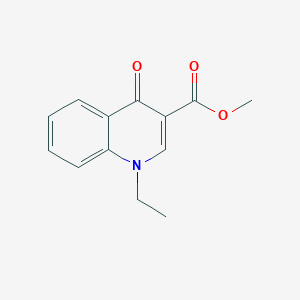
![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)
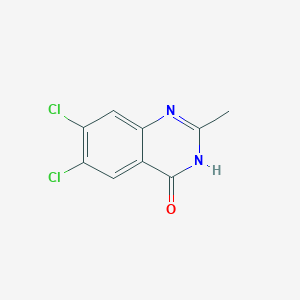

![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)



